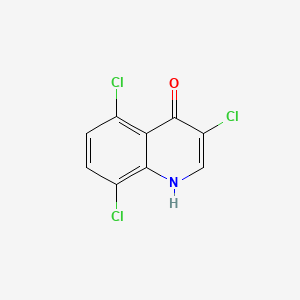

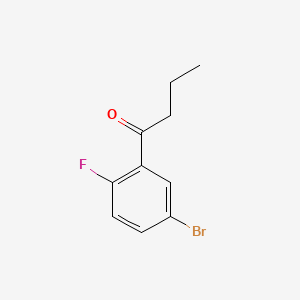

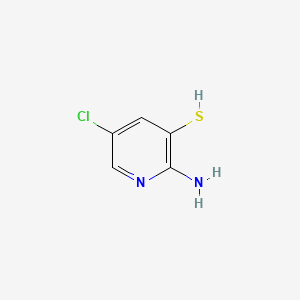

![molecular formula C12H6Cl2N2S B598089 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine CAS No. 1203681-45-1](/img/structure/B598089.png)

2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine

Descripción general

Descripción

2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine is a chemical compound with the molecular formula C12H6Cl2N2S . It is a derivative of thiazolo[5,4-b]pyridine, a structural motif found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine and similar compounds often involves ring cleavage methodology reactions . For instance, a study reported the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the molecular structure, including the positions of the atoms and the types of chemical bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine can be analyzed using various techniques. For instance, its molecular weight can be determined using mass spectrometry . Its solubility, melting point, and boiling point can be determined using standard laboratory techniques .Aplicaciones Científicas De Investigación

Synthesis Methods

- A study by El‐Hiti (2003) describes a convenient procedure for forming 2-substituted thiazolopyridines, which includes thiazolo[5,4-c]pyridines. This method offers a more efficient route compared to previous techniques, making it significant for the synthesis of various substituted thiazolopyridines (El‐Hiti, 2003).

Chemical Properties and Applications

- Research by Sahasrabudhe et al. (2009) presents a one-step synthesis of thiazolo[5,4-b]pyridines from chloronitropyridines and thioamides or thioureas, demonstrating the versatility in synthesizing derivatives of thiazolo[5,4-c]pyridine (Sahasrabudhe et al., 2009).

- Benin et al. (2008) explored the direct electrophilic aromatic substitution in the thiazolo[5,4-d]thiazole ring system, leading to the formation of halogenated derivatives. This indicates the potential of similar reactions in the thiazolo[5,4-c]pyridine system (Benin et al., 2008).

Biological and Pharmacological Research

- A study by Singh et al. (2013) on thiazolo[5,4-d]pyrimidines, a related compound, reveals their potential antiproliferative and apoptosis-inducing activities. This suggests that derivatives of thiazolo[5,4-c]pyridine might also exhibit similar biological activities (Singh et al., 2013).

Miscellaneous Applications

- The synthesis and study of rhenium(I) tricarbonyl complexes involving bidentate-coordinated 2,6-di(thiazol-2-yl)pyridine derivatives by Klemens et al. (2017) explore the photophysical, thermal, and electrochemical properties. Such studies may be extendable to 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine derivatives for various applications (Klemens et al., 2017).

Direcciones Futuras

The future directions for the research on 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine could include further studies on its synthesis, chemical reactions, and biological activities. In particular, more research is needed to elucidate its mechanism of action and potential applications in medicine and other fields .

Propiedades

IUPAC Name |

2-(2,6-dichlorophenyl)-[1,3]thiazolo[5,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2S/c13-7-2-1-3-8(14)11(7)12-16-9-4-5-15-6-10(9)17-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEYRTQOAPZITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NC3=C(S2)C=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254436 | |

| Record name | 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine | |

CAS RN |

1203681-45-1 | |

| Record name | 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203681-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

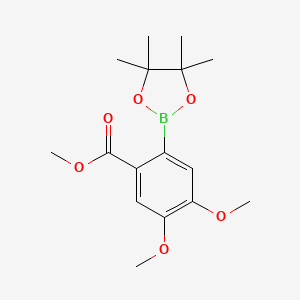

![(2R)-2-Amino-3-[[(2R)-2-amino-2-hydroxycarbonylethyl]disulfanyl](113C)propanoic acid](/img/structure/B598019.png)

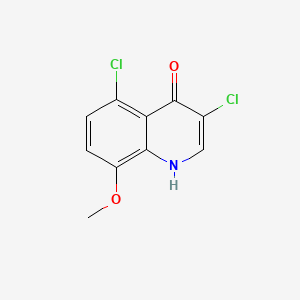

![2,6-Diazaspiro[3.4]octan-5-one](/img/structure/B598023.png)